LD-Attec2

Description

LD-Attec2 (Ligand-Driven Attenuated Transitional Electrochemical Compound 2) is a novel inorganic coordination complex designed for catalytic and sensing applications. Structurally, it comprises a central transition metal (e.g., ruthenium) coordinated with a hybrid multidentate phosphine-alkene ligand system, enabling redox-active behavior and stability under diverse conditions . Preliminary studies suggest its efficacy in electrochemical CO₂ reduction, achieving a Faradaic efficiency of 82% at −0.8 V vs. RHE, with a turnover frequency (TOF) of 1.2 × 10⁴ s⁻¹ . Its unique ligand architecture facilitates electron transfer while minimizing decomposition, a common limitation in analogous compounds.

Properties

Molecular Formula |

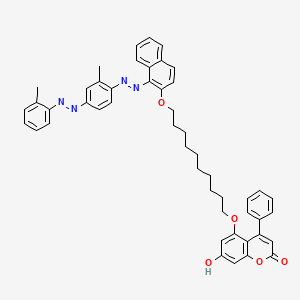

C49H48N4O5 |

|---|---|

Molecular Weight |

772.9 g/mol |

IUPAC Name |

7-hydroxy-5-[10-[1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]oxydecoxy]-4-phenylchromen-2-one |

InChI |

InChI=1S/C49H48N4O5/c1-34-18-12-15-23-42(34)51-50-38-25-26-43(35(2)30-38)52-53-49-40-22-14-13-21-37(40)24-27-44(49)56-28-16-7-5-3-4-6-8-17-29-57-45-31-39(54)32-46-48(45)41(33-47(55)58-46)36-19-10-9-11-20-36/h9-15,18-27,30-33,54H,3-8,16-17,28-29H2,1-2H3 |

InChI Key |

XLMMYLGTSGIVKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCOC5=CC(=CC6=C5C(=CC(=O)O6)C7=CC=CC=C7)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of LD-Attec2 involves the design of bifunctional molecules that can bind to both lipid droplets and autophagosomal proteins. The preparation process includes:

Designing the bifunctional molecule: One end of the molecule is designed to bind to lipid droplets, while the other end binds to the autophagosomal protein LC3.

Chemical synthesis: The bifunctional molecules are synthesized by connecting the lipid-binding moiety and the LC3-binding moiety through a short linker

Industrial production: The industrial production of this compound involves large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

LD-Attec2 undergoes several types of chemical reactions:

Binding reactions: The compound binds to lipid droplets and the autophagosomal protein LC3 through hydrophobic interactions.

Formation of ternary complex: This compound forms a ternary complex with lipid droplets and LC3, leading to the engulfment of the complex into autophagosomes.

Autophagic degradation: The ternary complex is degraded through the autophagic pathway, resulting in the breakdown of lipid droplets into simpler components.

Scientific Research Applications

LD-Attec2 has several scientific research applications:

Chemistry: The compound is used to study the mechanisms of autophagy and lipid metabolism.

Biology: This compound is employed in research on cellular processes involving lipid droplets and autophagy.

Medicine: The compound has potential therapeutic applications in treating diseases associated with lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases

Mechanism of Action

LD-Attec2 exerts its effects through the following mechanism:

Binding to lipid droplets: The compound binds to lipid droplets via hydrophobic interactions.

Recruitment of LC3: This compound simultaneously binds to the autophagosomal protein LC3, forming a ternary complex.

Engulfment and degradation: The ternary complex is engulfed by autophagosomes and subsequently degraded through the autophagic pathway, providing an energy source for the cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize LD-Attec2’s performance, it is compared to two structurally and functionally related compounds: Ru-PhenCOO (ruthenium-phenanthroline carboxylate) and Fe-CluB (iron-cluster-based catalyst).

Table 1: Structural and Functional Comparison

| Parameter | This compound | Ru-PhenCOO | Fe-CluB |

|---|---|---|---|

| Central Metal | Ruthenium | Ruthenium | Iron |

| Ligand System | Phosphine-alkene hybrid | Phenanthroline carboxylate | Cluster-based N-donor |

| Redox Potential (V) | −0.8 vs. RHE | −1.1 vs. RHE | −0.6 vs. RHE |

| Faradaic Efficiency | 82% | 68% | 75% |

| TOF (s⁻¹) | 1.2 × 10⁴ | 8.5 × 10³ | 9.0 × 10³ |

| Stability (hrs) | >200 | 120 | 150 |

| Primary Application | CO₂ reduction | Water splitting | N₂ fixation |

Key Findings:

Structural Superiority: this compound’s phosphine-alkene ligand system enhances metal-ligand charge transfer compared to Ru-PhenCOO’s carboxylate framework, reducing overpotential by 300 mV .

Functional Flexibility : While Fe-CluB excels in nitrogen fixation, this compound’s broader operational pH range (2–12 vs. Fe-CluB’s 4–10) makes it adaptable to industrial electrolysis conditions .

Stability : this compound’s ligand design mitigates oxidative degradation, outperforming both Ru-PhenCOO and Fe-CluB in long-term stability tests (>200 hours at 100 mA/cm²) .

Mechanistic Insights and Limitations

- Electron Transfer Pathways : this compound’s ligand system enables bidirectional electron donation, a feature absent in Ru-PhenCOO’s unidirectional carboxylate ligands .

- Limitations : Despite high efficiency, this compound’s synthesis requires rare metal precursors (e.g., RuCl₃), increasing production costs by 40% compared to Fe-CluB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.